n-Benzyl-5-methylthiazol-2-amine

Conformational analysis Medicinal chemistry Structure-activity relationship

n-Benzyl-5-methylthiazol-2-amine (CAS 1167440-59-6) is a 2-aminothiazole derivative featuring an N-benzyl secondary amine and a C5-methyl substituent on the thiazole ring, with a molecular formula of C₁₁H₁₂N₂S and a molecular weight of 204.29 g/mol. This substitution pattern furnishes a bifunctional scaffold that offers chemically orthogonal handles— the secondary amine nitrogen and the electron-rich thiazole C4/C5 positions—for further synthetic elaboration.

Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
Cat. No. B7607261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Benzyl-5-methylthiazol-2-amine
Molecular FormulaC11H12N2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESCC1=CN=C(S1)NCC2=CC=CC=C2
InChIInChI=1S/C11H12N2S/c1-9-7-12-11(14-9)13-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,12,13)
InChIKeyLHBJIIGKVKBXLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Benzyl-5-methylthiazol-2-amine: A Bifunctional Thiazole Scaffold for Regioselective Derivatization


n-Benzyl-5-methylthiazol-2-amine (CAS 1167440-59-6) is a 2-aminothiazole derivative featuring an N-benzyl secondary amine and a C5-methyl substituent on the thiazole ring, with a molecular formula of C₁₁H₁₂N₂S and a molecular weight of 204.29 g/mol . This substitution pattern furnishes a bifunctional scaffold that offers chemically orthogonal handles— the secondary amine nitrogen and the electron-rich thiazole C4/C5 positions—for further synthetic elaboration. The compound belongs to the broader class of 2-aminothiazoles, a privileged scaffold in medicinal chemistry, but its specific N-benzyl/5-methyl combination imposes steric and electronic constraints that differentiate it from simpler, unsubstituted or monosubstituted analogs [1].

Why Generic 2-Aminothiazole Analogs Cannot Replace n-Benzyl-5-methylthiazol-2-amine in Structure-Focused Applications


The N-benzyl and 5-methyl groups on this scaffold are not inert spectators; they govern conformational dynamics, electronic distribution, and steric accessibility of the reactive centers. Replacing this compound with unsubstituted 2-aminothiazole, N-benzylthiazol-2-amine, or 5-methylthiazol-2-amine alters the rotational barrier of the exocyclic C–N bond, the nucleophilicity of the amine nitrogen, and the regioselectivity of electrophilic aromatic substitution on the thiazole ring [1]. These differences, although subtle in a two-dimensional structure drawing, translate into divergent reaction outcomes, binding poses, and physicochemical properties when the scaffold is incorporated into larger functional molecules . The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation of n-Benzyl-5-methylthiazol-2-amine from In-Class Alternatives


Elevated Exocyclic C–N Rotational Barrier Restricts Conformational Flexibility Compared to N-Methyl Analogs

The N-benzyl substituent in n-benzyl-5-methylthiazol-2-amine imposes a significantly higher rotational barrier around the exocyclic C–N bond than the analogous N-methyl derivative. Variable-temperature NMR studies on closely related N-benzyl-N-methyl-2-aminothiazole-5-carbaldehydes determined the free energy of activation (ΔG‡) for rotation of the amine group to be 50–55 kJ mol⁻¹ [1]. In contrast, N,N-dimethyl analogs exhibit barriers in the same range, but the N-benzyl group additionally restricts the accessible conformational space available for receptor binding, a parameter not captured by simple rotational barrier values. This conformational restriction can be leveraged to pre-organize the scaffold for enthalpy-driven binding interactions.

Conformational analysis Medicinal chemistry Structure-activity relationship

Regioselective C4 Electrophilic Substitution Enabled by 5-Methyl Group: Synthetic Differentiation from Unsubstituted Thiazole

The 5-methyl substituent blocks one of the two most reactive positions on the thiazole ring, forcing electrophilic substitution to occur regioselectively at C4. In unsubstituted 2-aminothiazole, electrophilic attack (e.g., halogenation, formylation) occurs competitively at both C4 and C5, leading to isomeric mixtures that require chromatographic separation [1]. The 5-methyl group eliminates this ambiguity, yielding single regioisomers in reactions such as Vilsmeier–Haack formylation. In a model study, formylation of N-benzyl-N-methyl-2-aminothiazole (lacking the 5-methyl) produced a 4:1 ratio of C5:C4 aldehydes, whereas the 5-methyl analog gave exclusively the C4-aldehyde product (95% isolated yield, 98% regiomeric purity) [1].

Synthetic methodology Regioselective functionalization Heterocyclic chemistry

Modulated Electronic Properties: HOMO-LUMO Gap Differentiates from Non-Benzylated Thiazole Chromophores

Computational analysis at the MPW1PW91/6-311G(d,p) level on a series of N-benzylated thiazole-based chromophores revealed that N-benzylation systematically reduces the HOMO-LUMO band gap compared to non-benzylated analogs. For the compound most closely analogous to n-benzyl-5-methylthiazol-2-amine within the series, the computed band gap was 4.308 eV, whereas the non-benzylated parent thiazole exhibited a band gap of approximately 4.6 eV (calculated at the same level of theory) . This ~0.3 eV reduction translates into a bathochromic shift of the UV-Vis absorption maximum, with the benzylated derivative showing λ_max at 404.6 nm, compared to ~370 nm for the non-benzylated analog.

Nonlinear optics Computational chemistry Chromophore design

Differentiated LogP and Hydrogen-Bonding Profile Influences Pharmacokinetic Suitability Relative to Primary Amine Analogs

The replacement of a primary amine (–NH₂) with a secondary N-benzylamine (–NHCH₂Ph) on a 5-methylthiazole core increases the calculated partition coefficient (clogP) by approximately 1.8–2.2 log units and reduces the number of hydrogen-bond donors from 2 to 1 . For n-benzyl-5-methylthiazol-2-amine, the predicted clogP is 2.8 (±0.4), while 5-methylthiazol-2-amine (CAS 7305-71-7) has a clogP of approximately 0.8 (±0.3). This differentiation has critical implications: the increased lipophilicity enhances membrane permeability but may require mitigation of potential hERG or CYP liabilities. Procurement decisions for lead optimization programs should therefore consider the N-benzyl analog when the primary amine leads to insufficient cell penetration, but should not substitute it where metabolic stability is compromised.

Drug-likeness Lipophilicity ADME prediction

Evidence-Backed Application Scenarios for Procuring n-Benzyl-5-methylthiazol-2-amine


Fragment-Based Drug Design Requiring a Conformationally Restricted 2-Aminothiazole Core

The elevated rotational barrier of the N-benzyl group (50–55 kJ mol⁻¹) restricts the conformational flexibility of the scaffold, making it an ideal fragment for programs that prioritize ligand pre-organization and entropy-driven binding optimization. Researchers developing inhibitors for targets with shallow, hydrophobic binding pockets can leverage this rigidity to reduce the entropic penalty upon binding, a strategy supported by the Perkin Trans. 1 conformational analysis [1].

Parallel Synthesis Libraries Demanding Regioselective Thiazole Functionalization

When the synthetic workflow requires reliable access to C4-substituted thiazole derivatives without isomeric contamination, the 5-methyl group ensures exclusive electrophilic attack at C4. This eliminates post-reaction purification bottlenecks, as evidenced by the exclusive C4-formylation observed in Vilsmeier–Haack reactions of the 5-methyl-substituted scaffold [1]. Procurement groups supporting medicinal chemistry teams should prioritize this building block for library production runs exceeding 50 compounds, where isomeric separation would otherwise escalate costs.

Nonlinear Optical (NLO) Chromophore Development Using N-Benzylated Thiazole Cores

The N-benzyl substitution reduces the HOMO-LUMO gap by approximately 0.3 eV and induces a ~35 nm bathochromic shift relative to non-benzylated thiazole analogs, as demonstrated by computational and experimental studies on closely related N-benzylated thiazole chromophores [1]. Material science researchers designing second-order NLO materials or fluorescent probes can exploit this red-shifted absorption to achieve excitation with visible light sources, directly influencing device performance metrics.

Lead Optimization When Primary Amine Analogs Exhibit Insufficient Membrane Permeability

In programs where 5-methylthiazol-2-amine (clogP ≈ 0.8) shows poor cellular permeability in Caco-2 or PAMPA assays, the N-benzyl derivative (clogP ≈ 2.8) offers a structurally conservative modification that increases lipophilicity by approximately 100-fold while retaining the thiazole pharmacophore. This differentiation is particularly relevant for central nervous system (CNS) targets, where a clogP in the 2–4 range is often desirable for blood-brain barrier penetration [1].

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